molecular formula C23H21IN2O3 B13401756 2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid

2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid

Cat. No.: B13401756
M. Wt: 500.3 g/mol
InChI Key: IRDIXDXDSUBHIU-UHFFFAOYSA-N
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Description

2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzylamino intermediate, followed by coupling with a phenylpropanoyl group. The iodination of the benzoic acid moiety is usually achieved through electrophilic substitution reactions using iodine or iodinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and reaction time are critical parameters that are carefully controlled in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid involves its interaction with specific molecular targets. The benzylamino and phenylpropanoyl groups can interact with enzymes or receptors, modulating their activity. The iodobenzoic acid moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid
  • (2S)-2-(Propylamino)-1-propanol hydrochloride
  • (2S)-2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino)propanoic acid

Uniqueness

2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid is unique due to the presence of the iodobenzoic acid moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C23H21IN2O3

Molecular Weight

500.3 g/mol

IUPAC Name

2-[[2-(benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid

InChI

InChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29)

InChI Key

IRDIXDXDSUBHIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3

Origin of Product

United States

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